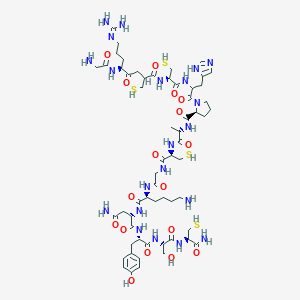
乙基(2E,4Z)-癸-2,4-二烯酸酯
科学研究应用
法克洛芬有几个科学研究应用,包括:
化学: 用作研究GABA B受体相互作用和开发新的GABA B受体拮抗剂的工具。
生物学: 在研究中用于了解GABA B受体在各种生物过程中的生理作用。
医学: 研究其在治疗与GABA B受体功能障碍相关的疾病中的潜在治疗应用。
工业: 用于开发新药和作为质量控制中的参考化合物.
作用机制
法克洛芬通过选择性拮抗GABA B受体发挥作用。该受体参与中枢神经系统的抑制性神经传递。 通过阻断GABA B受体,法克洛芬阻止了GABA的抑制作用,导致神经元兴奋性增强 . 所涉及的分子靶点和途径包括GABA B受体和相关的信号通路。
生化分析
Biochemical Properties
Ethyl (2E,4Z)-deca-2,4-dienoate plays a crucial role in biochemical reactions, particularly as a kairomonal attractant for certain insect species. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to attract both male and female codling moths (Cydia pomonella) by binding to sensory cells that respond to the main sex pheromone of the moth . This interaction highlights its potential use in pest management strategies.
Cellular Effects
Ethyl (2E,4Z)-deca-2,4-dienoate influences various cellular processes, particularly in insects. It affects cell signaling pathways and gene expression related to the oviposition behavior of Cydia pomonella. Studies have shown that the compound can disrupt the host location behavior of female moths, leading to higher larval mortality and improved efficacy of larvicidal insecticides . This disruption is a direct result of the compound’s impact on cellular signaling mechanisms.
Molecular Mechanism
The molecular mechanism of action of Ethyl (2E,4Z)-deca-2,4-dienoate involves its binding interactions with sensory cells in insects. It acts as a kairomonal attractant by mimicking the natural pheromones of the codling moth. This binding interaction triggers a series of cellular responses, including enzyme activation and changes in gene expression, which ultimately influence the behavior of the insects . The compound’s ability to mimic natural pheromones makes it a valuable tool in pest management.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl (2E,4Z)-deca-2,4-dienoate have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, its efficacy as a kairomonal attractant can diminish over time due to degradation . This highlights the importance of considering temporal factors when using the compound in pest management strategies.
Dosage Effects in Animal Models
The effects of Ethyl (2E,4Z)-deca-2,4-dienoate vary with different dosages in animal models. In studies involving codling moths, it has been observed that higher doses of the compound can lead to increased attraction and disruption of oviposition behavior . At excessively high doses, the compound may exhibit toxic or adverse effects, underscoring the need for careful dosage optimization in practical applications.
Metabolic Pathways
Ethyl (2E,4Z)-deca-2,4-dienoate is involved in specific metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the organism. The compound’s presence in metabolic pathways can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Ethyl (2E,4Z)-deca-2,4-dienoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its efficacy and impact on cellular processes .
Subcellular Localization
Ethyl (2E,4Z)-deca-2,4-dienoate exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in cellular signaling and biochemical reactions .
准备方法
法克洛芬可以通过多种合成路线合成。 一种常见的方法包括在碱存在下,使4-氯苄基氰与亚磷酸二乙酯反应,然后水解和脱羧得到最终产物 . 工业生产方法通常涉及类似的步骤,但针对大规模生产进行了优化。
化学反应分析
法克洛芬经历了几种类型的化学反应,包括:
氧化: 法克洛芬可以被氧化形成各种氧化产物。
还原: 还原反应可以将法克洛芬转化为不同的还原形式。
取代: 法克洛芬可以进行取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂和条件包括氧化剂,如高锰酸钾,还原剂,如氢化锂铝,以及各种催化剂. 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
法克洛芬类似于其他GABA B受体拮抗剂,例如:
巴氯芬: 一种用于治疗肌肉痉挛的GABA B受体激动剂。
CGP 35348: 另一种与法克洛芬具有类似性质的GABA B受体拮抗剂。法克洛芬的独特之处在于它对GABA B受体的选择性拮抗作用以及它不能穿过血脑屏障,这限制了它对中枢神经系统的影响.
属性
IUPAC Name |
ethyl (2E,4Z)-deca-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRGEVPIBLWAY-QNRZBPGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041357 | |
| Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow oil; light fruity note | |
| Record name | Ethyl trans-2-cis-4-decadienoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 to 72.00 °C. @ 0.05 mm Hg | |
| Record name | Ethyl 2Z,4E-decadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in fat; Insoluble in water, soluble (in ethanol) | |
| Record name | Ethyl trans-2-cis-4-decadienoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.917-0.920 | |
| Record name | Ethyl trans-2-cis-4-decadienoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3025-30-7, 7328-34-9 | |
| Record name | Ethyl (E,Z)-2,4-decadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E,4Z)-decadienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (2E,4Z)-2,4-decadienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (2E,4E)-2,4-decadienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2,4-DECADIENOATE, (2E,4Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79P6KS9Y5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 2Z,4E-decadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl (2E,4Z)-deca-2,4-dienoate in the context of insect-yeast interactions?
A: Research indicates that ethyl (2E,4Z)-deca-2,4-dienoate is one of several volatile compounds emitted by certain yeast species. [] This is particularly interesting because these yeast species are often found in association with insects that feed on foliage or fruit. The presence of ethyl (2E,4Z)-deca-2,4-dienoate in the yeast volatomes, alongside other known insect attractants, suggests that this compound might play a role in attracting insects to yeast colonies. This interaction could be mutually beneficial, with insects aiding in yeast dispersal while potentially benefiting from the nutrients provided by the yeast. [] You can find more information on this in the paper titled "Yeast Volatomes Differentially Affect Larval Feeding in an Insect Herbivore" [].
Q2: How does the presence of ethyl (2E,4Z)-deca-2,4-dienoate impact the aroma profile of ciders?
A: Ethyl (2E,4Z)-deca-2,4-dienoate, with its distinct pear aroma, can significantly influence the sensory characteristics of ciders, especially those produced with pear juice addition. Studies have shown that the addition of pear juice (specifically from the Konferencja variety) during cider fermentation leads to the presence of detectable levels of ethyl (2E,4Z)-deca-2,4-dienoate in the final product. [] This highlights the compound's role in shaping the aroma profile of pear-infused ciders. For further details, refer to the paper titled "Analysis of Volatile Compounds and Sugar Content in Three Polish Regional Ciders with Pear Addition". []
Q3: Can the production of ethyl (2E,4Z)-deca-2,4-dienoate during pear distillate production be influenced by the distillation process?
A: Yes, the concentration of ethyl (2E,4Z)-deca-2,4-dienoate in pear distillates can be influenced by the distillation method and the presence of lees (residual yeast and other solids). Research has demonstrated that distilling pear wine with its lees, particularly in a copper alembic, can lead to an increase in the concentration of ethyl (2E,4Z)-deca-2,4-dienoate in the final distillate. [] This suggests that the interaction between the lees and the copper alembic during distillation promotes the formation or retention of this desirable aroma compound. This information is based on the study "Pear distillates from pear juice concentrate: effect of lees in the aromatic composition." []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)

